molecular formula C30H42N2O11 B13864736 (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13864736
M. Wt: 606.7 g/mol
InChI Key: XIVXFEAPQLOONX-QHNOLJSHSA-N
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Description

The compound (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple chiral centers and a diverse array of functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. The synthetic route typically begins with the preparation of the octahydroindole core, followed by the sequential addition of the various functional groups under controlled conditions. Common reagents used in these steps include organometallic reagents, protecting group reagents, and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure reproducibility and efficiency on a large scale.

Chemical Reactions Analysis

Types of Reactions

The compound (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

The compound (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be compared to other compounds with similar structures, such as:
    • (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
    • (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-methylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties

Properties

Molecular Formula

C30H42N2O11

Molecular Weight

606.7 g/mol

IUPAC Name

(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38)/t16-,18+,19-,20-,21-,22?,23-,24?,25?,30-/m0/s1

InChI Key

XIVXFEAPQLOONX-QHNOLJSHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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